molecular formula C18H19N3O4S3 B2629090 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 921815-81-8

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2629090
CAS No.: 921815-81-8
M. Wt: 437.55
InChI Key: JDDHLTLPUFIODK-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine and thiophene intermediates, followed by their coupling and subsequent sulfonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, purification, and final coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives.

    Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxamide.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide.

Uniqueness

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is unique due to its combination of pyridazine, thiophene, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-3-15-9-12-18(26-15)28(24,25)21-14-7-5-13(6-8-14)16-10-11-17(20-19-16)27(22,23)4-2/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHLTLPUFIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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